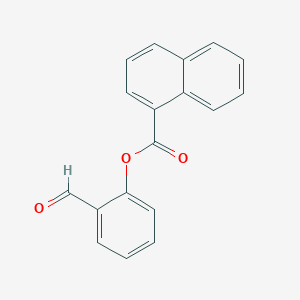

2-甲酰基苯基 1-萘甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Formylphenyl 1-naphthoate is a chemical compound with the molecular formula C18H12O3 . Its average mass is 276.286 Da and its monoisotopic mass is 276.078644 Da .

Synthesis Analysis

A one-pot synthetic pathway has been developed for the synthesis of new naphthoate-based scaffolds containing quinoline, pyranone, and cyclohexenone moieties . This process involves a multistep reaction between acenaphthoquinone and various 1,3-diketones in the presence of different primary aliphatic and benzylic alcohols . The reaction proceeds via a sequential addition/oxidation mechanistic process .Chemical Reactions Analysis

The synthesis of new naphthoate-based scaffolds involves a sequential addition/oxidation mechanistic process . This includes a metal-free addition step of acenaphthoquinone and 1,3-diketones followed by the H5IO6-mediated C–C oxidative cleavage of the corresponding vicinal diols at room temperature .作用机制

The mechanism of action of 2-Formylphenyl 1-naphthoate is not yet fully understood. However, studies have shown that it may work by inhibiting the activity of certain enzymes or by interfering with specific cellular pathways.

Biochemical and Physiological Effects:

Studies have shown that 2-Formylphenyl 1-naphthoate can induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer treatment. It has also been shown to possess anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.

实验室实验的优点和局限性

One of the advantages of using 2-Formylphenyl 1-naphthoate in lab experiments is its relatively simple synthesis method, which makes it easily accessible. However, its limited solubility in water and other solvents can make it challenging to work with in certain experiments.

未来方向

There are several future directions for research on 2-Formylphenyl 1-naphthoate, including its potential use in the development of new cancer therapies, drug delivery systems, and materials science applications. Further studies are needed to fully understand the mechanism of action of 2-Formylphenyl 1-naphthoate and its potential applications in various fields.

In conclusion, 2-Formylphenyl 1-naphthoate is a chemical compound with significant potential in various scientific fields. Its synthesis method is relatively simple, and it has been extensively studied for its potential applications in medicine, materials science, and organic chemistry. While further research is needed to fully understand its mechanism of action and potential applications, 2-Formylphenyl 1-naphthoate represents a promising area of research for the future.

合成方法

The synthesis of 2-Formylphenyl 1-naphthoate involves the reaction of 2-formylphenol and 1-naphthoic acid in the presence of a catalyst. The reaction takes place under specific conditions and requires careful monitoring to ensure optimal yields.

科学研究应用

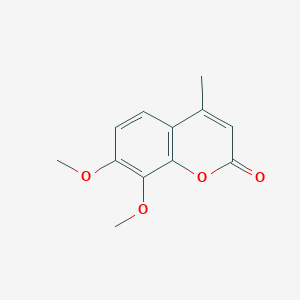

新型烷基 1-萘甲酸酯的合成

2-甲酰基苯基 1-萘甲酸酯可用于合成带有喹啉、吡喃酮和环己烯酮部分的新型烷基 1-萘甲酸酯 . 该过程涉及一锅合成途径以及苊醌与各种 1,3-二酮之间的多步反应 .

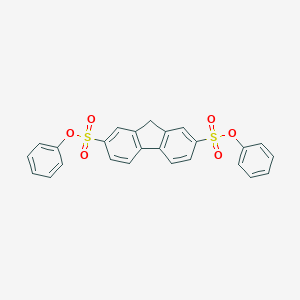

萘甲酸酯类支架的开发

该化合物可用于开发新型萘甲酸酯类支架。 这些支架含有喹啉、吡喃酮和环己烯酮部分 . 反应通过一个顺序加成/氧化机理进行 .

金属配合物设计

合成连接到杂环部分的萘基核值得关注,因为它在不久的将来将在金属配合物设计中具有广泛的应用 .

半导体材料

由 2-甲酰基苯基 1-萘甲酸酯合成的萘基核可用于半导体材料的设计 .

光学材料

生物学和药物应用

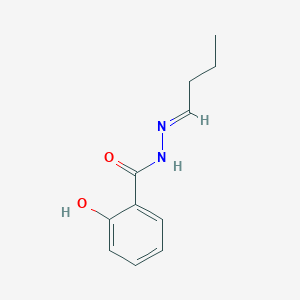

羟基萘甲酸酯衍生物可以从 2-甲酰基苯基 1-萘甲酸酯合成,并具有重要的生物学和药理性质 . 例如,1-羟基-2-萘甲酸甲酯和 1,6-二羟基-2-萘甲酸乙酯具有抗炎活性 ,而 1-羟基-2-萘甲酸本身具有公认的抗菌作用

属性

IUPAC Name |

(2-formylphenyl) naphthalene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O3/c19-12-14-7-2-4-11-17(14)21-18(20)16-10-5-8-13-6-1-3-9-15(13)16/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOHJVCZUYTSQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC=C3C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3,4-dimethylphenyl)-1-(4-methylphenyl)-3a,6a-dihydrospiro(1H-furo[3,4-c]pyrrole-3,2'-[1'H]-indene)-1',3',4,6(2'H,3H,5H)-tetrone](/img/structure/B412421.png)

![5-(3,4-dimethylphenyl)-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B412424.png)

![ethyl 4-[1-(4-methylphenyl)-1',3',4,6-tetraoxospiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-5-yl]benzoate](/img/structure/B412427.png)

![2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B412432.png)

![5-(4-chlorophenyl)-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B412433.png)

![1-(4-bromophenyl)-5-(4-nitrophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B412434.png)

![1-(4-methoxyphenyl)-2-(7-methyl[1,3]dioxolo[4,5-f][1,3]benzothiazol-6(7H)-ylidene)ethanone](/img/structure/B412438.png)

![2-hydroxy-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B412439.png)

![N-(2-methoxyphenyl)-2-oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]acetamide](/img/structure/B412440.png)

![5-Ethyl-2-[4-(octylsulfanyl)phenyl]pyridine](/img/structure/B412443.png)